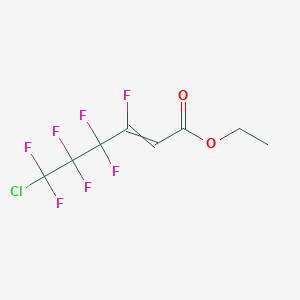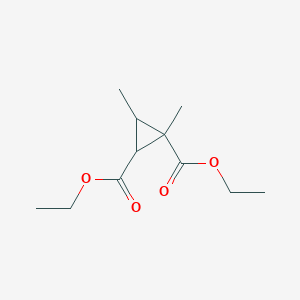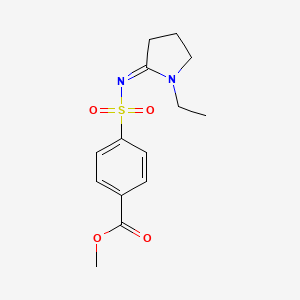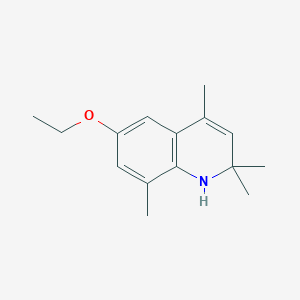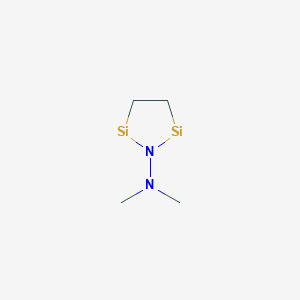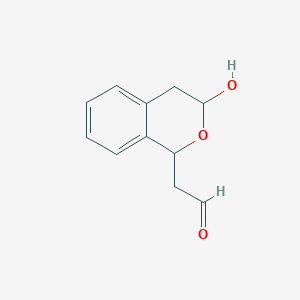
(3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound features a benzopyran ring system with a hydroxy group and an acetaldehyde functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenol derivative, the compound can be synthesized via an intramolecular aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The acetaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the benzopyran ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde is used as a building block for the synthesis of more complex molecules
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways. It can be used in biochemical assays to investigate its effects on various biological systems.
Medicine: In medicinal chemistry, derivatives of benzopyrans are explored for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound may serve as a lead compound for drug development.
Industry: Industrially, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism by which (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the acetaldehyde group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
- (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)methanol
- (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetic acid
- (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)propionaldehyde
Comparison: Compared to its analogs, (3-Hydroxy-3,4-dihydro-1H-2-benzopyran-1-yl)acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct reactivity. This functional group allows for specific chemical transformations that are not possible with its alcohol or acid counterparts. The compound’s unique structure also influences its biological activity, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
129811-96-7 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-(3-hydroxy-3,4-dihydro-1H-isochromen-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-5-10-9-4-2-1-3-8(9)7-11(13)14-10/h1-4,6,10-11,13H,5,7H2 |
Clé InChI |
JEHFYSYHVVIXIA-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(C2=CC=CC=C21)CC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


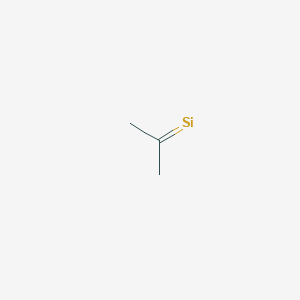
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
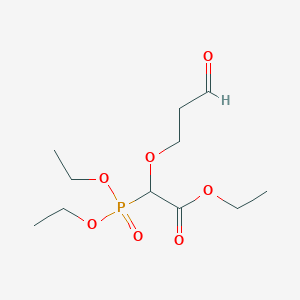
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)
![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
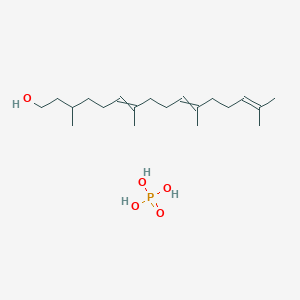
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
